

The Impact of (R)-BAY-85-8501 on Cellular Pathways: A Technical Guide

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Compound of Interest		
Compound Name:	(R)-BAY-85-8501	
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For Researchers, Scientists, and Drug Development Professionals

(R)-BAY-85-8501 is a potent and selective, reversible inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathogenesis of various inflammatory pulmonary diseases.[1][2][3] This technical guide provides an in-depth overview of the cellular pathways affected by **(R)-BAY-85-8501**, supported by quantitative data, detailed experimental methodologies, and visual representations of the core signaling cascades.

Core Mechanism of Action

(R)-BAY-85-8501 exerts its therapeutic effect by directly inhibiting the enzymatic activity of human neutrophil elastase (HNE).[1][2] HNE is a key mediator of tissue remodeling and inflammation, and its excessive activity is associated with conditions such as bronchiectasis, chronic obstructive pulmonary disease (COPD), and pulmonary hypertension.[2][3] By inhibiting HNE, **(R)-BAY-85-8501** helps to restore the balance between proteases and anti-proteases, thereby mitigating the downstream inflammatory cascade and tissue damage.[2]

Quantitative Pharmacological Data

The inhibitory potency and selectivity of **(R)-BAY-85-8501** against HNE have been quantified in several studies. The following table summarizes the key pharmacological parameters.



Parameter	Value	Target/System	Reference
IC50	65 pM	Human Neutrophil Elastase (HNE)	[1]
Ki	0.08 nM	Human Neutrophil Elastase (HNE)	[1]
Ki	6 nM	Mouse Neutrophil Elastase (MNE)	[1]

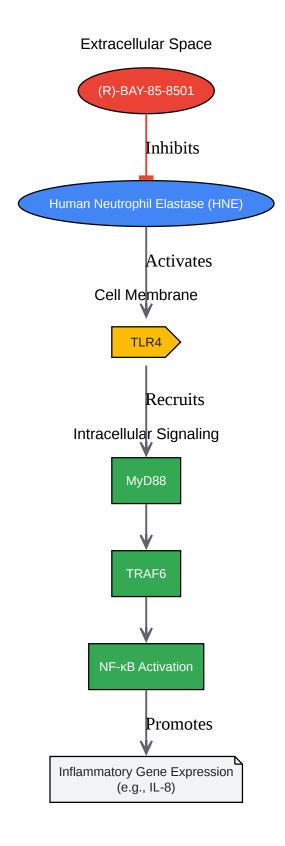
Cellular Pathways Modulated by (R)-BAY-85-8501

The inhibition of HNE by **(R)-BAY-85-8501** interferes with multiple downstream signaling pathways that are activated in inflammatory conditions. HNE, when released by neutrophils, can degrade components of the extracellular matrix and also activate pro-inflammatory signaling cascades.

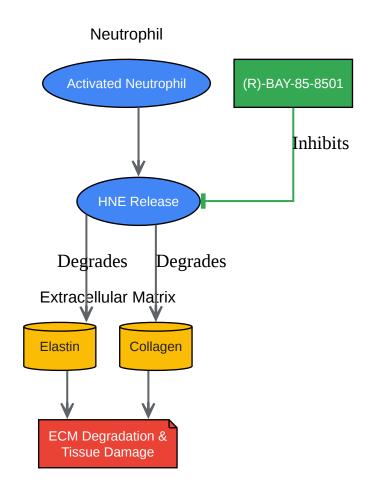
Inhibition of Pro-inflammatory Signaling

HNE is known to perpetuate inflammatory responses through various mechanisms. By inhibiting HNE, **(R)-BAY-85-8501** is expected to attenuate these pro-inflammatory signals. One of the key pathways involves the activation of Toll-like receptor 4 (TLR4), which leads to the downstream activation of nuclear factor-kappa B (NF-кB), a central regulator of inflammation.

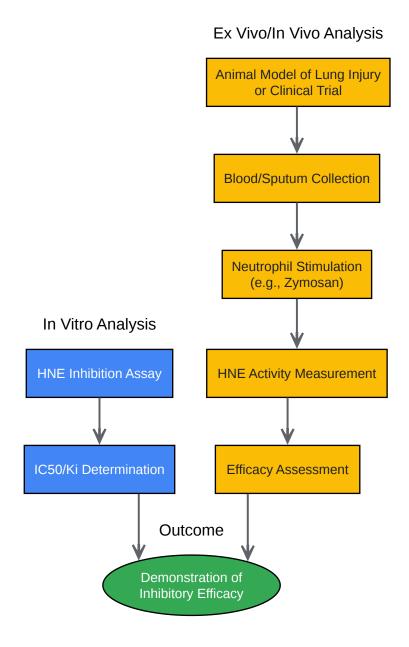












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